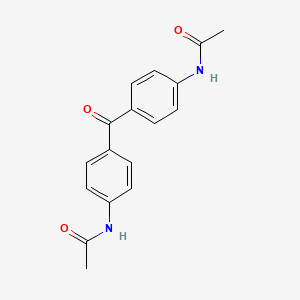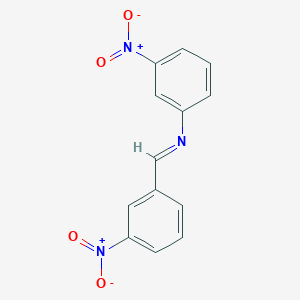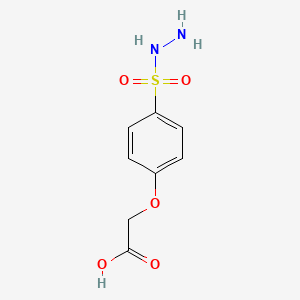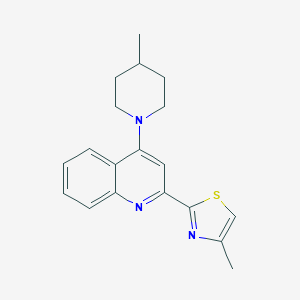![molecular formula C46H38O6 B11958535 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol CAS No. 55515-91-8](/img/structure/B11958535.png)
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol ist eine komplexe organische Verbindung, die sich durch ihre zahlreichen Naphthalinringe und Hydroxyethoxygruppen auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol umfasst in der Regel mehrere Schritte, darunter die Bildung von Naphthalinderivaten und anschließende Etherifizierungsreaktionen. Die Reaktionsbedingungen erfordern häufig den Einsatz starker Basen und Lösungsmittel, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie ist unerlässlich, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigtere Derivate umwandeln.
Substitution: Die Hydroxyethoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Naphthochinonen führen, während Substitutionsreaktionen eine Vielzahl funktionalisierter Naphthalinderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und als Bestandteil verschiedener chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxyethoxygruppen können Wasserstoffbrückenbindungen mit biologischen Molekülen eingehen, wodurch deren Struktur und Funktion beeinflusst werden. Darüber hinaus können die Naphthalinringe an π-π-Wechselwirkungen teilnehmen, wodurch die Aktivität der Verbindung weiter moduliert wird.
Wirkmechanismus
The mechanism of action of 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene rings can participate in π-π interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenon: Eine weitere Verbindung mit Hydroxyethoxygruppen, die als Photoinitiator in der Polymersynthese verwendet wird.
Nonaethylenglykol: Eine Verbindung mit mehreren Ethoxygruppen, die in verschiedenen industriellen Anwendungen eingesetzt wird.
Einzigartigkeit
2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol ist aufgrund seiner zahlreichen Naphthalinringe und Hydroxyethoxygruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
55515-91-8 |
|---|---|
Molekularformel |
C46H38O6 |
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
2-[1-[2-[2-[1-[2-(2-hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol |
InChI |
InChI=1S/C46H38O6/c47-25-27-49-39-21-17-31-9-1-5-13-35(31)43(39)45-37-15-7-3-11-33(37)19-23-41(45)51-29-30-52-42-24-20-34-12-4-8-16-38(34)46(42)44-36-14-6-2-10-32(36)18-22-40(44)50-28-26-48/h1-24,47-48H,25-30H2 |
InChI-Schlüssel |
BPHKQMFWQNYBJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)



![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)









